4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, azetidine moiety, and multiple fluorine atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the azetidine moiety and the difluorophenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorinated phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and azetidine moiety play crucial roles in binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine moiety, such as certain beta-lactam antibiotics, show comparable chemical properties.
Uniqueness
4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide is unique due to its combination of multiple fluorine atoms, thiazole ring, and azetidine moiety.
Properties
Molecular Formula |
C20H18F4N4O2S2 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H18F4N4O2S2/c21-15-2-3-16(22)14(9-28-4-1-5-28)13(15)8-25-12-6-17(23)20(18(24)7-12)32(29,30)27-19-10-31-11-26-19/h2-3,6-7,10-11,25,27H,1,4-5,8-9H2 |
InChI Key |
OTYLSXLIPYTHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2CNC3=CC(=C(C(=C3)F)S(=O)(=O)NC4=CSC=N4)F)F)F |
Origin of Product |
United States |
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